3-(Benzyloxy)-4-(trifluoromethyl)phenol
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Overview
Description
3-(Benzyloxy)-4-(trifluoromethyl)phenol is an organic compound characterized by the presence of a benzyloxy group and a trifluoromethyl group attached to a phenol ring. The trifluoromethyl group is known for its significant impact on the chemical and physical properties of organic molecules, making this compound of interest in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)-4-(trifluoromethyl)phenol typically involves the introduction of the benzyloxy and trifluoromethyl groups onto a phenol ring. One common method is the radical trifluoromethylation of a benzyloxy-substituted phenol. This process can be achieved using trifluoromethylating agents such as trifluoromethyl iodide (CF3I) in the presence of a radical initiator .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and concentration of reactants. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(Benzyloxy)-4-(trifluoromethyl)phenol undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The benzyloxy group can be reduced to a benzyl alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) can be employed under basic conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of benzyl alcohol derivatives.
Substitution: Formation of substituted phenols with various nucleophiles.
Scientific Research Applications
3-(Benzyloxy)-4-(trifluoromethyl)phenol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for its unique pharmacological properties.
Industry: Utilized in the development of advanced materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of 3-(Benzyloxy)-4-(trifluoromethyl)phenol involves its interaction with molecular targets through its functional groups. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins. The benzyloxy group can form hydrogen bonds with amino acid residues, stabilizing the compound-protein complex. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(Benzyloxy)-4-(trifluoromethyl)aniline
- 3-(Benzyloxy)-4-(trifluoromethyl)benzaldehyde
- 3-(Benzyloxy)-4-(trifluoromethyl)benzoic acid
Uniqueness
3-(Benzyloxy)-4-(trifluoromethyl)phenol is unique due to the presence of both a benzyloxy and a trifluoromethyl group on the phenol ring. This combination imparts distinct chemical and physical properties, such as increased stability and lipophilicity, which are not observed in similar compounds .
Properties
IUPAC Name |
3-phenylmethoxy-4-(trifluoromethyl)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3O2/c15-14(16,17)12-7-6-11(18)8-13(12)19-9-10-4-2-1-3-5-10/h1-8,18H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TTZSSWBDKYYCDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=CC(=C2)O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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